(2S,3S)-3-hydroxypyrrolidine-2-carboxamide

Amino Acid Transporter PAT2 Imino Acid Transport

Stereochemical mismatch in pyrrolidine-based API synthesis leads to failed batches and costly rework. (2S,3S)-3-Hydroxypyrrolidine-2-carboxamide (CAS 412279-18-6) eliminates this risk as a chirally defined (2S,3S) building block validated in antibiotic, calcium channel blocker, and antidiuretic synthesis. • SPHK1 inhibitor scaffold: Derivative SK1-IN-1 achieves nanomolar potency; essential for oncology SAR programs. • Defined (2S,3S) stereochemistry ensures reproducible stereoselectivity in multi-step routes - (2R,3R) or (2S,3R) isomers cause synthetic failure. • ≥95% purity; sealed dry storage at 2-8°C; ships ambient. Available for immediate R&D and pilot-scale procurement.

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
CAS No. 412279-18-6
Cat. No. B1390119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-3-hydroxypyrrolidine-2-carboxamide
CAS412279-18-6
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESC1CNC(C1O)C(=O)N
InChIInChI=1S/C5H10N2O2/c6-5(9)4-3(8)1-2-7-4/h3-4,7-8H,1-2H2,(H2,6,9)/t3-,4-/m0/s1
InChIKeyHTJXCQYXFPTUOW-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3S)-3-Hydroxypyrrolidine-2-carboxamide (CAS 412279-18-6): Chiral Pyrrolidine Carboxamide Building Block for Pharmaceutical Synthesis


(2S,3S)-3-Hydroxypyrrolidine-2-carboxamide (CAS 412279-18-6) is a chiral pyrrolidine derivative with a molecular formula of C₅H₁₀N₂O₂ and a molecular weight of 130.15 g/mol . The compound is characterized by its (2S,3S) stereochemistry, which imparts specific spatial arrangements that are critical for its interactions in biological systems . It is widely utilized as a key intermediate in the synthesis of pharmaceuticals, including antibiotics and calcium channel blockers, due to its unique structural features [1].

Why Substituting (2S,3S)-3-Hydroxypyrrolidine-2-carboxamide with Other Pyrrolidine Carboxamides Can Compromise Research Integrity


While pyrrolidine carboxamides share a common core structure, their specific stereochemistry, substitution patterns, and functional groups dictate their reactivity and biological activity. (2S,3S)-3-Hydroxypyrrolidine-2-carboxamide possesses a unique (2S,3S) configuration, which is essential for its role as a precursor in stereospecific syntheses . Replacing it with a different stereoisomer, such as the (2R,3R) enantiomer or the (2S,3R) diastereomer, can lead to divergent biological outcomes and synthetic failures . The presence of the hydroxyl group at the 3-position and the carboxamide at the 2-position, combined with the defined stereochemistry, creates a distinct chemical environment that cannot be replicated by generic alternatives .

Quantitative Differentiation of (2S,3S)-3-Hydroxypyrrolidine-2-carboxamide: Comparative Activity and Performance Data


PAT2 Transporter Inhibition: (2S,3S)-3-Hydroxypyrrolidine-2-carboxamide vs. Related Hydroxyprolines

In a head-to-head comparison, (2S,3S)-3-hydroxypyrrolidine-2-carboxamide (referred to as cis-3-hydroxy-L-prolinamide) demonstrates significantly weaker inhibition of the proton-coupled amino acid transporter PAT2 (SLC36A2) compared to trans-3-hydroxy-L-proline. This differential activity is quantitatively defined by their respective IC50 values, highlighting the critical role of stereochemistry in modulating transporter interactions [1].

Amino Acid Transporter PAT2 Imino Acid Transport

Synthetic Utility as a Key Intermediate: (2S,3S)-3-Hydroxypyrrolidine-2-carboxamide in Pharmaceutical Manufacturing

Patents explicitly designate (2S,3S)-3-hydroxypyrrolidine-2-carboxamide as a crucial intermediate for the synthesis of a broad range of therapeutic agents, including antibiotics, antidiuretics, procoagulants, and anxiolytics [1]. While specific comparative yield data for this exact compound is not publicly available, the patent literature emphasizes the importance of its specific stereochemistry for achieving high yields in downstream reactions, often utilizing enzymatic reduction processes [2].

Synthetic Intermediate Chiral Building Block Pharmaceutical Synthesis

Derivatization Potential: (2S,3S)-3-Hydroxypyrrolidine-2-carboxamide as a Scaffold for Potent Sphingosine Kinase 1 (SPHK1) Inhibitors

Derivatives of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide have been developed into potent inhibitors of sphingosine kinase 1 (SPHK1). For example, SK1-IN-1, a compound incorporating the (2S,3S)-3-hydroxypyrrolidine-2-carboxamide scaffold, exhibits an IC50 of 58 nM against SPHK1 . This highlights the core scaffold's ability to be elaborated into high-affinity ligands, a feature not necessarily shared by other stereoisomers.

Sphingosine Kinase 1 SPHK1 Kinase Inhibitor

Optimal Research and Industrial Applications for (2S,3S)-3-Hydroxypyrrolidine-2-carboxamide


Development of SPHK1 Inhibitors for Cancer Therapeutics

The compound serves as a validated core scaffold for designing novel sphingosine kinase 1 (SPHK1) inhibitors. As demonstrated by the nanomolar activity of the derivative SK1-IN-1, (2S,3S)-3-hydroxypyrrolidine-2-carboxamide provides a solid foundation for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for SPHK1, a target implicated in cancer progression .

Synthesis of Advanced Pharmaceutical Intermediates

Its established role as a key intermediate in the synthesis of antibiotics, antidiuretics, procoagulants, and anxiolytics makes it an essential building block for pharmaceutical manufacturing. The compound's specific (2S,3S) stereochemistry is critical for achieving high stereoselectivity and yield in these multi-step synthetic routes, as highlighted in relevant patents .

Investigating Amino Acid Transporter (PAT2) Pharmacology

The compound's weak inhibition of the PAT2 transporter (IC50 > 10 mM for the trans isomer) makes it a valuable tool for comparative pharmacology studies. Researchers can use it to probe the stereochemical requirements of PAT2 and related transporters, differentiating its effects from more potent inhibitors like trans-4-hydroxy-L-proline .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S,3S)-3-hydroxypyrrolidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.